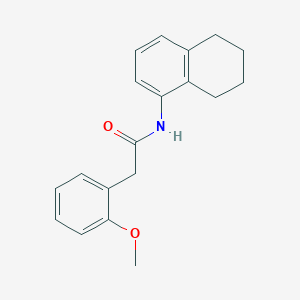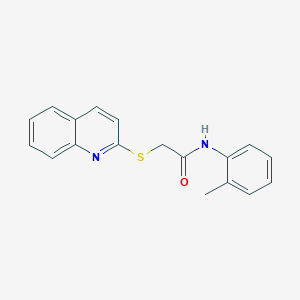
2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as MNTX, is a chemical compound that has been extensively studied for its potential use in the treatment of various medical conditions. This compound is a selective antagonist of the mu-opioid receptor and has been shown to have analgesic properties without the side effects commonly associated with opioid drugs.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been extensively studied for its potential use in the treatment of various medical conditions, including pain, opioid-induced constipation, and pruritus. It has been shown to have analgesic properties without the side effects commonly associated with opioid drugs, such as respiratory depression, sedation, and addiction. 2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has also been shown to be effective in reducing opioid-induced constipation and pruritus, which are common side effects of opioid medications.
Wirkmechanismus
2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is a selective antagonist of the mu-opioid receptor, which is the primary target of opioid drugs. It binds to the receptor and prevents the activation of downstream signaling pathways, which results in the inhibition of pain signaling. Unlike opioid drugs, 2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide does not activate the receptor, which reduces the risk of side effects such as respiratory depression and addiction.
Biochemical and Physiological Effects
2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to have analgesic properties in various animal models of pain, including thermal, mechanical, and inflammatory pain. It has also been shown to be effective in reducing opioid-induced constipation and pruritus in clinical trials. 2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide does not have any significant effects on respiratory function or cardiovascular function, which reduces the risk of side effects commonly associated with opioid drugs.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has several advantages for use in lab experiments, including its selectivity for the mu-opioid receptor and its lack of significant side effects. However, 2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has a relatively short half-life and may require frequent dosing in experiments. Additionally, the cost of 2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide may be prohibitive for some research projects.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, including the development of new formulations and delivery methods to improve its efficacy and reduce the frequency of dosing. Additionally, further research is needed to explore the potential use of 2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in the treatment of other medical conditions, such as anxiety and depression. The development of new compounds based on the structure of 2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide may also lead to the discovery of new drugs with improved efficacy and fewer side effects.
Conclusion
In conclusion, 2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, or 2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, is a chemical compound that has been extensively studied for its potential use in the treatment of various medical conditions. Its selectivity for the mu-opioid receptor and lack of significant side effects make it a promising alternative to opioid drugs. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide have been discussed in this paper. Further research is needed to fully explore the potential of 2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in the treatment of various medical conditions.
Synthesemethoden
The synthesis of 2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide involves several steps, including the reaction of 2-methoxybenzaldehyde with 1-tetralone to form 2-(2-methoxyphenyl)-1-tetralone, which is then reacted with 2-bromoacetamide to form the final product. The purity of the compound can be verified using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-18-12-5-3-8-15(18)13-19(21)20-17-11-6-9-14-7-2-4-10-16(14)17/h3,5-6,8-9,11-12H,2,4,7,10,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQXYZOUQPUZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC=CC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5720017.png)
![2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5720023.png)
![2,2-dimethyl-1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5720051.png)




![N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide](/img/structure/B5720083.png)

![3-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5720098.png)

![[4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5720108.png)